N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two phenyl groups, one of which is substituted with an ethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the oxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction yields. Major products formed from these reactions include modified oxazole derivatives with different functional groups and properties .
Scientific Research Applications
N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
N-(4-ethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: The presence of an additional methyl group on the phenyl ring can further modify the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability .
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-13-8-10-15(11-9-13)19-18(21)16-12-17(22-20-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKNAXJULSRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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